molecular formula C11H19N3O B11803341 3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine

3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine

Cat. No.: B11803341
M. Wt: 209.29 g/mol
InChI Key: YMZDBLOVCRWVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine is a heterocyclic compound that features a pyrazole ring substituted with ethyl and dimethyl groups, and a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine is unique due to its combination of a pyrazole ring with specific ethyl and dimethyl substitutions and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

3-(1-ethyl-3,5-dimethylpyrazol-4-yl)morpholine

InChI

InChI=1S/C11H19N3O/c1-4-14-9(3)11(8(2)13-14)10-7-15-6-5-12-10/h10,12H,4-7H2,1-3H3

InChI Key

YMZDBLOVCRWVTE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C2COCCN2)C

Origin of Product

United States

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